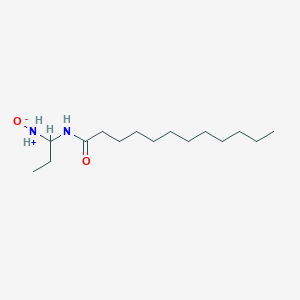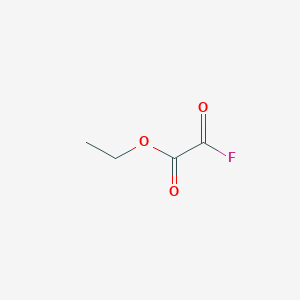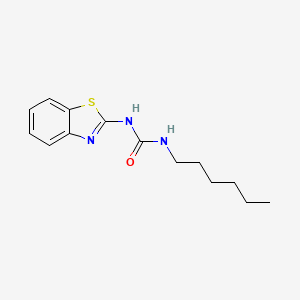![molecular formula C16H17N5O3 B14129448 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide CAS No. 893612-65-2](/img/structure/B14129448.png)
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group.
Vorbereitungsmethoden
The synthesis of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-nitrophenylpiperazine with pyridine-3-carboxylic acid or its derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-tubercular agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)piperazin-1-yl]phenol: This compound is also a phenylpiperazine derivative and has been studied for its potential as an inhibitor of endothelial cell proliferation.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been investigated for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are being explored for their potential as new anti-tubercular agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
893612-65-2 |
|---|---|
Molekularformel |
C16H17N5O3 |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
6-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c17-16(22)12-1-6-15(18-11-12)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(23)24/h1-6,11H,7-10H2,(H2,17,22) |
InChI-Schlüssel |
PKQURKORBZQBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


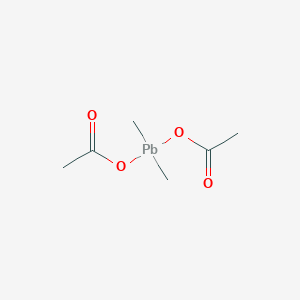
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
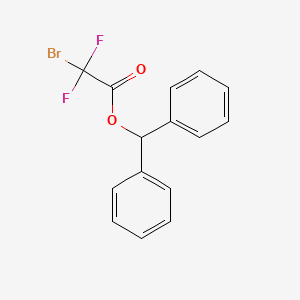
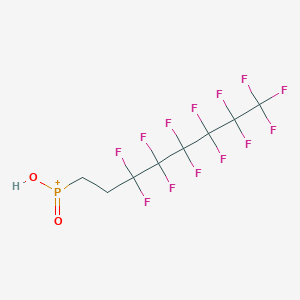
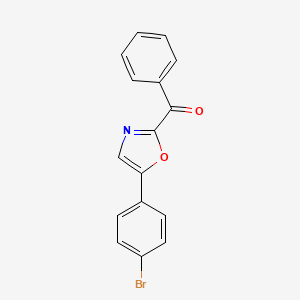
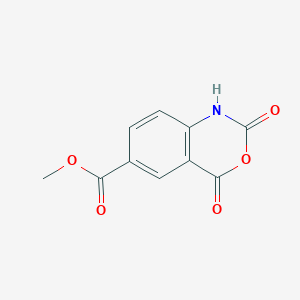
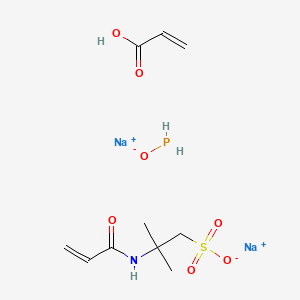
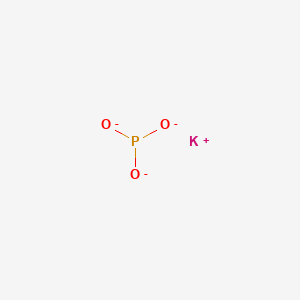
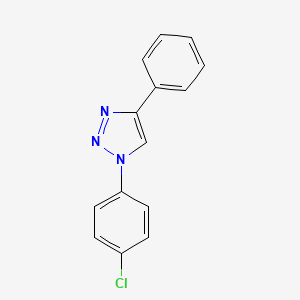
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
